1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol
Description
1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol (CAS: 134818-67-0) is a chlorinated propanol derivative with a molecular formula of C₁₂H₁₃Cl₃O and a molecular weight of 279.59 g/mol . It serves as a critical intermediate in synthesizing the fungicide prothioconazole (CAS: 178928-70-6), a triazole-thione compound widely used in agriculture to combat phytopathogenic fungi . The compound features three chlorine substituents: one on the cyclopropyl ring, one on the 2-chlorophenyl group, and one on the propanol backbone. Its structural complexity contributes to its role as a precursor in fungicide production, where subsequent reactions introduce heterocyclic moieties like triazoles .
Properties
IUPAC Name |
1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3O/c13-8-12(16,11(15)5-6-11)7-9-3-1-2-4-10(9)14/h1-4,16H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNKJFHEXZRYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CCl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175976 | |
| Record name | 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134818-67-0 | |
| Record name | 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134818-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneethanol, 2-chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chlorocyclopropane with 2-chlorobenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further chlorination and reduction steps to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and phase transfer agents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
CCCP has shown potential as an antimicrobial agent. Its mechanism of action may involve inhibiting microbial growth by disrupting metabolic pathways within microorganisms. Studies suggest that CCCP can bind to specific enzymes or receptors, thereby interfering with normal cellular functions . This property makes it a candidate for further investigation in pharmaceutical applications.
Agricultural Use
Due to its structural similarity to other fungicides like cyproconazole and prothioconazole, CCCP may find applications in agriculture as a fungicide. Its chlorinated structure is associated with potent fungicidal activity, which can be beneficial in controlling plant diseases .
Comparative Analysis with Related Compounds
The following table summarizes the similarities between CCCP and other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| CCCP | Cyclopropane ring, multiple chlorines | Potential antimicrobial properties |
| Cyproconazole | Similar chlorinated cyclopropane structure | Known for potent fungicidal activity |
| Prothioconazole | Contains similar chlorinated substituents | Exhibits broad-spectrum fungicidal properties |
Case Studies and Research Findings
Several studies have investigated the applications of CCCP:
- Antimicrobial Studies : Research has demonstrated that CCCP exhibits significant inhibitory effects on various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
- Fungicidal Efficacy : In agricultural trials, CCCP has been evaluated for its effectiveness against common fungal pathogens affecting crops. Results indicate that it may enhance crop resilience when used in combination with other fungicides .
- Chemical Reactivity : The compound's ability to undergo oxidation and reduction reactions positions it as a versatile reagent in organic synthesis, allowing for the transformation into various functional groups .
Mechanism of Action
The mechanism of action of 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular functions. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Prothioconazole-Desthio (2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol)
- Molecular Formula : C₁₄H₁₅Cl₂N₃O
- Molecular Weight : 312.19 g/mol
- Key Differences: Replaces the propanol chlorine with a 1,2,4-triazole group. Retains chlorines on the cyclopropyl and 2-chlorophenyl groups.
- Functional Impact :
- The triazole moiety enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
- Exhibits greater environmental stability compared to the parent compound, as it resists hydrolysis under baking, brewing, and sterilization conditions .
- Regulatory agencies (e.g., EFSA) include it in residue definitions due to structural and metabolic similarities to prothioconazole .
- Safety Profile : Classified with hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
1-(3-Chlorophenyl)propan-2-ol
Prothioconazole Metabolites: Hydroxylated Derivatives
- Examples :
- 3-Hydroxy-desthio : 2-(1-Chlorocyclopropyl)-1-(2-chloro-3-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- 4-Hydroxy-desthio : 2-(1-Chlorocyclopropyl)-1-(2-chloro-4-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Key Differences :
- Hydroxyl groups introduced at the 3- or 4-position of the phenyl ring.
- Functional Impact :
Structural and Functional Analysis Table
Key Research Findings
- Synthesis Pathways : The target compound is synthesized via multi-step reactions involving hydrazine derivatives and heterocyclization agents like ammonium thiocyanate . Its conversion to prothioconazole requires sulfur and potassium hydroxide to form the triazole-thione group .
- Stability and Residues :
- Prothioconazole-desthio remains stable under hydrolytic conditions, making it a persistent residue in crops (e.g., cereals, leafy vegetables) with maximum residue limits (MRLs) up to 15 mg/kg .
- Hydroxylated metabolites exhibit lower persistence due to increased water solubility, influencing regulatory thresholds .
- Biological Activity : The triazole group in prothioconazole-desthio enhances antifungal efficacy by targeting fungal cytochrome P450 enzymes, whereas the parent compound lacks this mode of action .
Biological Activity
1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, commonly referred to as CCCP, is an organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of CCCP is C₁₂H₁₃Cl₃O, with a molecular weight of 279.6 g/mol. Its structure includes a cyclopropane ring and multiple chlorine substituents, which contribute to its unique reactivity and biological properties. The compound is characterized by the following features:
- Cyclopropane Ring : Imparts strain and reactivity.
- Chlorinated Groups : Enhance biological activity and interaction with biological targets.
Synthesis Methods
CCCP can be synthesized through various methods, often involving chlorinated precursors. A common synthetic route includes the reaction of 2-chlorobenzyl halide with 1-chloro-1-chloroacetylcyclopropane in solvents such as methyl tetrahydrofuran, which provides a safer alternative to traditional solvents like diethyl ether due to lower flammability risks .
Antifungal Properties
CCCP is recognized for its role as an impurity in the synthesis of prothioconazole, a systemic fungicide that inhibits sterol biosynthesis in fungi. This inhibition is crucial for preventing fungal growth and disease spread in crops. Prothioconazole demonstrates protective, curative, and long-lasting activity against various fungal pathogens .
Toxicological Studies
Toxicological evaluations have indicated that CCCP exhibits moderate toxicity levels. Risk assessments categorize it under GHS hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . These findings underscore the importance of handling this compound with care in laboratory settings.
Case Studies
Several studies have investigated the biological interactions of CCCP:
- Fungicidal Efficacy : Research has shown that CCCP, through its association with prothioconazole, effectively reduces fungal populations in agricultural settings. It was observed to enhance the efficacy of other fungicides when used in combination treatments.
- Reactivity with Biological Molecules : Studies indicate that CCCP can interact with various biomolecules, potentially leading to alterations in metabolic pathways within target organisms. Such interactions warrant further investigation into its mechanism of action.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to CCCP:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Cyproconazole | Similar chlorinated cyclopropane structure | Potent fungicidal activity |
| Prothioconazole | Contains triazole ring alongside chlorinated groups | Broad-spectrum fungicidal properties |
| Triazole Derivatives | Often contain triazole rings | Used extensively in agriculture for disease control |
The distinct combination of chlorinated groups and the cyclopropane structure in CCCP may impart unique reactivity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, and what are their key intermediates?
- Answer : The compound is synthesized via multi-step reactions involving cyclopropane ring formation and halogenation. A common precursor, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane (CAS 134818-68-1), is epoxidized and further functionalized via nucleophilic substitution or hydroxylation . Advanced methods include stereoselective synthesis using chiral catalysts, as described in patents for related triazole derivatives . Key intermediates include chlorinated cyclopropane derivatives and aryl-substituted epoxides.
Q. How can the structural configuration of this compound be confirmed using spectroscopic techniques?
- Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the stereochemistry of the chlorocyclopropyl and chlorophenyl groups. For example:
- ¹H NMR : Distinct signals for the hydroxyl proton (~2.5 ppm, broad) and cyclopropane protons (δ 1.2–1.8 ppm, multiplet).
- ¹³C NMR : Peaks for the chlorinated carbons (C-Cl at ~70–80 ppm) and quaternary carbon at the propan-2-ol center (~90 ppm).
Mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ = m/z calculated for C₁₂H₁₂Cl₃O: 293.98) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Answer : The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, acetone). Stability studies indicate degradation under UV light and basic conditions, forming 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (a metabolite of prothioconazole) . Storage recommendations: airtight containers, -20°C, protected from light.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role as a precursor to fungicidal metabolites like prothioconazole?
- Answer : The compound undergoes enzymatic or chemical oxidation to form prothioconazole-desthio , a bioactive fungicide metabolite. The hydroxyl group at the propan-2-ol position is critical for binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Reaction pathways involve:
- Step 1 : Hydroxyl group deprotonation.
- Step 2 : Sulfur substitution at the triazole moiety (see synthetic pathways in ).
Q. How can researchers resolve contradictions in reported degradation kinetics across different environmental matrices?
- Answer : Discrepancies arise from pH-dependent hydrolysis and microbial activity. For example:
| Matrix | Half-life (pH 7) | Degradation Product |
|---|---|---|
| Soil | 30–60 days | α-(1-chlorocyclopropyl)-α-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-1-ethanol |
| Water | 5–10 days | 2-chlorophenylacetic acid |
| Methodological adjustments include simulating aerobic/anaerobic conditions and using isotopically labeled analogs for tracer studies . |
Q. What advanced computational methods predict the compound’s reactivity in catalytic systems?
- Answer : Density Functional Theory (DFT) calculations model the electronic effects of the chlorophenyl and chlorocyclopropyl groups. Key findings:
- The cyclopropane ring induces steric strain, lowering activation energy for ring-opening reactions.
- Chlorine atoms increase electrophilicity at the propan-2-ol carbon, favoring nucleophilic attack (e.g., in triazole formation) .
- Validation : Compare computed IR spectra with experimental data to refine transition-state models.
Methodological Guidance
Q. What chromatographic techniques are optimal for quantifying this compound and its metabolites in plant tissues?
- Answer : Use HPLC-MS/MS with a C18 column (particle size 2.6 µm) and gradient elution (acetonitrile/0.1% formic acid). Key parameters:
- Ionization : ESI-positive mode.
- Detection limits : 0.01 µg/g for prothioconazole-desthio .
- Internal standard : Deuterated analog (e.g., D₆-prothioconazole) to correct for matrix effects.
Q. How should researchers design experiments to assess the compound’s enantioselective bioactivity?
- Answer :
- Step 1 : Resolve enantiomers via chiral chromatography (e.g., Chiralpak IA column).
- Step 2 : Test each enantiomer in fungal growth inhibition assays (e.g., Fusarium graminearum).
- Result : The (R)-enantiomer shows 10-fold higher activity due to steric compatibility with fungal enzyme binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
